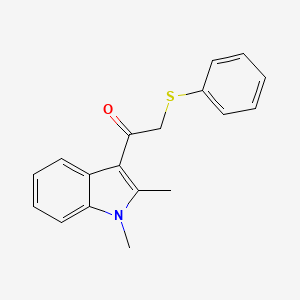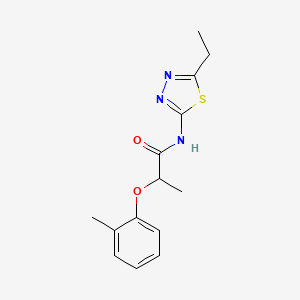![molecular formula C21H34N4O B4763755 N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4763755.png)
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide
説明
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide, also known as MPB or NPPB, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. MPB is a benzamide derivative that has been synthesized and studied for its potential as a pharmacological tool in various fields of research, including neuroscience, cardiovascular biology, and cancer research.
作用機序
The mechanism of action of N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide varies depending on the specific target it interacts with. This compound has been shown to block the activity of TRPV1 channels by binding to a specific site on the channel. This compound inhibits the activity of the dopamine transporter by binding to the substrate-binding site of the transporter. This compound inhibits the activity of the Na+/H+ exchanger by binding to a specific site on the exchanger. This compound inhibits the activity of the L-type calcium channel by binding to a specific site on the channel. This compound inhibits the activity of MDR1 and ABCG2 by binding to a specific site on the transporters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific target it interacts with. In neuroscience, this compound has been shown to reduce pain perception and regulate body temperature by blocking the activity of TRPV1 channels. This compound has also been shown to modulate dopamine neurotransmission by inhibiting the activity of the dopamine transporter.
In cardiovascular biology, this compound has been shown to regulate intracellular pH and cell volume by inhibiting the activity of the Na+/H+ exchanger. This compound has also been shown to regulate cardiac contractility by inhibiting the activity of the L-type calcium channel.
In cancer research, this compound has been shown to sensitize cancer cells to chemotherapeutic agents by inhibiting the activity of MDR1 and ABCG2.
実験室実験の利点と制限
The advantages of using N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide in lab experiments include its high potency and selectivity for specific targets. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for research.
The limitations of using this compound in lab experiments include its potential for off-target effects and its limited solubility in aqueous solutions. This compound may also exhibit different effects in different cell types or animal models, which may limit its generalizability to other contexts.
将来の方向性
For N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide research include further elucidation of its mechanism of action and identification of new targets for its use as a pharmacological tool. This compound may also be used in combination with other drugs or therapies to enhance their effectiveness in treating various diseases. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds for use in research and drug development.
科学的研究の応用
N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential as a pharmacological tool in various fields of research. In neuroscience, this compound has been shown to block the activity of TRPV1 channels, which are involved in pain perception and thermoregulation. This compound has also been shown to inhibit the activity of the dopamine transporter, which plays a crucial role in the regulation of dopamine neurotransmission.
In cardiovascular biology, this compound has been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH and cell volume. This compound has also been shown to inhibit the activity of the L-type calcium channel, which plays a crucial role in the regulation of cardiac contractility.
In cancer research, this compound has been shown to inhibit the activity of the multidrug resistance protein 1 (MDR1), which is involved in the efflux of chemotherapeutic agents from cancer cells. This compound has also been shown to inhibit the activity of the ATP-binding cassette transporter G2 (ABCG2), which is involved in the efflux of chemotherapeutic agents from cancer stem cells.
特性
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-23-14-16-24(17-15-23)13-5-10-22-21(26)20-8-6-19(7-9-20)18-25-11-3-2-4-12-25/h6-9H,2-5,10-18H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKRZMJKEGYQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B4763706.png)
![4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4763711.png)

![N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide](/img/structure/B4763725.png)
![4-[methyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4763731.png)
![3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4763734.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4763741.png)
![4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B4763745.png)
![4-(5-chloro-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4763748.png)

![5-{methyl[2-(4-morpholinylcarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4763758.png)
![N,N-diethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4763775.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4763784.png)